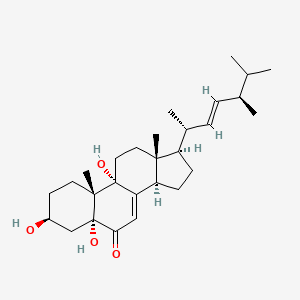
3,5,9-Trihydroxyergosta-7,22-dien-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,9-Trihydroxyergosta-7,22-dien-6-one is an ergostanoid compound that has been isolated from the fungus Aspergillus ochraceus . This compound is characterized by its unique structure, which includes hydroxy groups at positions 3, 5, and 9, and an oxo group at position 6. It is a stereoisomer with the 3β,5α configuration .
Métodos De Preparación
The synthesis of 3,5,9-Trihydroxyergosta-7,22-dien-6-one involves several steps. One method involves the use of a type I polyketide synthase (PKS I) gene screening approach to identify and isolate the compound from endophytic fungi . Another method involves chemical synthesis, where the compound is prepared through a series of reactions, including cyclization and oxidation steps . Industrial production methods typically involve the extraction of the compound from fungal cultures, followed by purification using techniques such as chromatography .
Análisis De Reacciones Químicas
3,5,9-Trihydroxyergosta-7,22-dien-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of additional oxo groups, while reduction can result in the formation of hydroxy groups at different positions .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of ergostanoids . In biology, it has been studied for its role as a fungal metabolite and its potential antimicrobial properties . In medicine, research has focused on its potential cytotoxic activity against cancer cells . Additionally, it has applications in the pharmaceutical industry as a potential lead compound for the development of new drugs .
Mecanismo De Acción
The mechanism of action of 3,5,9-Trihydroxyergosta-7,22-dien-6-one involves its interaction with specific molecular targets and pathways. As a fungal metabolite, it may exert its effects by disrupting cellular processes in target organisms . The compound’s hydroxy and oxo groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action .
Comparación Con Compuestos Similares
3,5,9-Trihydroxyergosta-7,22-dien-6-one is unique among ergostanoids due to its specific stereochemistry and functional groups. Similar compounds include (22E,24R)-ergosta-7,22-diene-3beta,5alpha,6beta,9alpha-tetrol, which has additional hydroxy groups at positions 6 and 9 . Another similar compound is (22E,24R)-3alpha,5-cyclic-5alpha-ergosta-7,22-dien-6-one, which has a cyclic structure at position 5 . These compounds share some structural similarities but differ in their specific functional groups and stereochemistry, which can affect their reactivity and biological activity .
Propiedades
Fórmula molecular |
C28H44O4 |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
(3S,5R,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H44O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,29,31-32H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,21+,22-,25+,26+,27+,28-/m0/s1 |
Clave InChI |
GUERPVMWCQXYEU-IHEPTZRRSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C |
SMILES isomérico |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3(C2=CC(=O)[C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















